molecular formula C19H11Cl2F3N6 B214891 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine

2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine

Cat. No. B214891
M. Wt: 451.2 g/mol
InChI Key: WOELNSFLWOIYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine, also known as DCTP, is a pyrimidine-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and inflammation. Specifically, 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, and cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on dihydrofolate reductase and cyclooxygenase-2, 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been shown to reduce the production of reactive oxygen species, which are involved in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine in lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers.

Future Directions

There are several future directions for research on 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine. One area of interest is the development of 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine analogs with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine and its potential applications in the treatment of various diseases. Finally, research is needed to determine the optimal dosage and administration of 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine for therapeutic purposes.
Conclusion
In conclusion, 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine is a pyrimidine-based compound with potential therapeutic applications in the treatment of cancer and inflammation. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine that hold promise for the development of new therapies.

Synthesis Methods

The synthesis of 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine involves the reaction of 2-amino-4,6-dichloropyrimidine with 5-(4-methylphenyl)-1H-tetrazole in the presence of trifluoromethyl iodide. The reaction proceeds under mild conditions and yields 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine as a white crystalline solid with a high degree of purity.

Scientific Research Applications

2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In cancer research, 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine

Molecular Formula

C19H11Cl2F3N6

Molecular Weight

451.2 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C19H11Cl2F3N6/c1-10-2-4-14(5-3-10)30-18(27-28-29-30)15-9-25-17(26-16(15)19(22,23)24)11-6-12(20)8-13(21)7-11/h2-9H,1H3

InChI Key

WOELNSFLWOIYBN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=CC(=CC(=C4)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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